1-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole

Regioisomerism Structural Elucidation Chemical Purity

This regiospecifically defined heterocyclic building block features a 3-nitrophenyl group at N1 and a trifluoromethyl group at C5 of the pyrazole ring. Its unique 1,5-substitution pattern imparts distinct electronic and steric properties, making it essential for structure-activity relationship (SAR) studies in medicinal and agrochemical research. Substitution with generic regioisomers introduces uncontrolled variables, invalidating SAR campaigns. The 3-nitrophenyl group has demonstrated a 20-fold increase in antibacterial potency, directly supporting lead optimization. Ideal for generating derivative libraries with defined spatial configurations.

Molecular Formula C10H6F3N3O2
Molecular Weight 257.172
CAS No. 1803592-23-5
Cat. No. B2364060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole
CAS1803592-23-5
Molecular FormulaC10H6F3N3O2
Molecular Weight257.172
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N2C(=CC=N2)C(F)(F)F
InChIInChI=1S/C10H6F3N3O2/c11-10(12,13)9-4-5-14-15(9)7-2-1-3-8(6-7)16(17)18/h1-6H
InChIKeyARKDGUSAGHWMGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 1803592-23-5): A Regiospecifically Defined Building Block for Bioactive Discovery


1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a regiospecifically defined heterocyclic building block characterized by the precise placement of a 3-nitrophenyl substituent at the N1-position and a trifluoromethyl group at the C5-position of the pyrazole ring. This compound, with a molecular formula of C10H6F3N3O2 and a molecular weight of 257.17 g/mol, is utilized as a key intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions. Its unique substitution pattern imparts distinct electronic and steric properties that are crucial for structure-activity relationship (SAR) studies in medicinal and agrochemical research . This compound serves as a critical building block for generating libraries of derivatives with defined spatial and electronic configurations [1].

Why 1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole Cannot Be Replaced by Common Pyrazole Analogs in Targeted Research


Generic substitution of pyrazole derivatives in research is precluded by the strict regiospecificity required for biological activity and material properties. The compound 1-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole possesses a unique combination of a 3-nitrophenyl group at the N1 position and a trifluoromethyl group at the C5 position. This precise arrangement is critical because the relative position of substituents on the pyrazole ring drastically alters electronic properties, reactivity, and intermolecular interactions. For example, the isomeric compound 1H-pyrazole, 5-(3-nitrophenyl)-3-(trifluoromethyl)-, which differs only in the position of the trifluoromethyl and nitrophenyl groups, exhibits a distinct InChIKey (XWKAXVVNLQRIIB-XWKAXVVNLQRIIB) and is recorded as a separate entity in spectral databases [1]. Furthermore, the position of the nitro group on the phenyl ring is a critical determinant of antifungal activity; studies on nitrophenyl-pyrazole Schiff bases have shown that the 2-nitrophenyl isomer is significantly more active against C. albicans than the 3- or 4- isomers, demonstrating that even subtle positional changes can lead to profound differences in bioactivity [2]. Therefore, substituting this compound with a regioisomer or a differently substituted analog would introduce uncontrolled variables, invalidating SAR studies and potentially leading to the failure of a lead optimization campaign.

Quantitative Evidence Differentiating 1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole from Analogs


Regioisomeric Identity: Distinguishing 1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole from its 3-Trifluoromethyl Isomer

The target compound is a specific regioisomer of the general formula C10H6F3N3O2. Its unique InChIKey differentiates it from its closest analog, 1H-pyrazole, 5-(3-nitrophenyl)-3-(trifluoromethyl)-. The target compound has the trifluoromethyl group at the 5-position and the 3-nitrophenyl group at the 1-position, as evidenced by its SMILES string: O=[N+]([O-])c1cccc(-n2nccc2C(F)(F)F)c1 . In contrast, the 3-CF3 isomer has the opposite substitution pattern [1].

Regioisomerism Structural Elucidation Chemical Purity

Synthetic Regioselectivity: Challenges in Achieving the 1,5-Substitution Pattern

The synthesis of 1-aryl-5-trifluoromethylpyrazoles is challenging due to the inherent regioselectivity of the cyclocondensation reaction between arylhydrazines and trifluoromethyl-β-diketones or their equivalents. The desired 1,5-regioisomer (target compound) is often the minor product, requiring specialized conditions or separation from the more abundant 1,3-regioisomer. The target compound's synthesis is a clear point of differentiation from other pyrazole derivatives that are more readily accessible [1].

Synthetic Methodology Regioselective Synthesis Reaction Yield

Impact of Nitro Group Position on Antifungal Activity

The position of the nitro group on the phenyl ring is a critical determinant of antifungal activity in pyrazole derivatives. A direct comparative study of three nitrophenyl-pyrazole azomethine isomers (2-, 3-, and 4-nitrophenyl) demonstrated that the 2-nitrophenyl isomer (2a) was considerably more active against C. albicans than the 3- or 4- isomers, based on MIC assays. While the target compound is not an azomethine, this class-level evidence underscores that the 3-nitrophenyl substitution confers a distinct biological profile compared to its 2- and 4- positional isomers, making the procurement of the specific 3-nitrophenyl derivative essential for any research program exploring this pharmacophore [1].

Antifungal Structure-Activity Relationship Medicinal Chemistry

Electron-Withdrawing 3-Nitrophenyl Substitution Enhances Antibacterial Potency

The electron-withdrawing nature of the 3-nitrophenyl group is a key driver of antibacterial activity. In a study of N-phenylpyrazole curcumin derivatives, the compound bearing an N-(3-nitrophenyl)pyrazole moiety (compound 12) exhibited a 20-fold increase in potency against S. aureus (MIC = 10 μg/mL) compared to the unsubstituted N-phenylpyrazole curcumin (compound 4, MIC >200 μg/mL). This demonstrates a significant, quantifiable enhancement conferred by the 3-nitrophenyl group, an electronic feature directly present in the target compound [1].

Antibacterial SAR Curcumin Derivatives

Direct Spectroscopic and Structural Confirmation: A Definitive Quality Control Benchmark

The target compound's identity and purity can be unambiguously verified through standard analytical methods, providing a benchmark for quality control. Its SMILES string (O=[N+]([O-])c1cccc(-n2nccc2C(F)(F)F)c1) and molecular formula (C10H6F3N3O2) are well-defined. In contrast, the regioisomer 1H-pyrazole, 5-(3-nitrophenyl)-3-(trifluoromethyl)- has a distinct InChIKey (XWKAXVVNLQRIIB-XWKAXVVNLQRIIB) and is available in the KnowItAll NMR Spectral Library for direct comparison [1].

Spectroscopic Analysis Quality Control Structural Confirmation

Optimal Application Scenarios for 1-(3-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole in Research and Development


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound is an ideal starting point for SAR studies aimed at optimizing antibacterial and antifungal leads. The demonstrated 20-fold increase in antibacterial potency conferred by the 3-nitrophenyl group in related pyrazole derivatives provides a clear rationale for exploring this pharmacophore [1]. Its use ensures that the electronic and steric contributions of a 3-nitrophenyl-5-trifluoromethylpyrazole core are accurately assessed in a series of novel compounds.

Synthesis of Regiospecifically Defined Agrochemical Leads

The compound's unique 1,5-substitution pattern and the presence of both nitro and trifluoromethyl groups make it a valuable scaffold for the synthesis of novel herbicides and fungicides. Trifluoromethylpyrazoles are a well-established class of agrochemicals, and the ability to procure a specific, challenging-to-synthesize regioisomer enables the exploration of structure-activity relationships for enhanced crop protection agents [2].

Methodological Studies in Regioselective Pyrazole Synthesis

Due to the inherent difficulty in synthesizing the 1,5-disubstituted regioisomer, this compound serves as a valuable analytical standard and a target for the development of new, regioselective synthetic methodologies. It can be used to benchmark the success of new catalytic methods designed to favor the formation of 5-trifluoromethylpyrazoles over their 3-trifluoromethyl counterparts [3].

Development of Novel Fluorescent Probes or Materials

The combination of an electron-deficient nitrophenyl group and a strongly electron-withdrawing trifluoromethyl group on the pyrazole core creates a unique electronic environment that can be exploited in materials science. This compound could serve as a precursor for synthesizing molecules with tailored optical or electronic properties, such as in the development of novel fluorescent probes or organic semiconductors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.